7-(Diéthylamino)-4-(hydroxyméthyl)-2H-chromén-2-one

Vue d'ensemble

Description

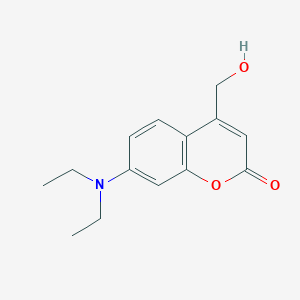

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

The exact mass of the compound 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dérivation des amines et des protéines

La 7-(Diéthylamino)-4-(hydroxyméthyl)coumarine est utilisée comme réactif pour la dérivation des amines et des protéines, ce qui est essentiel en chimie bioanalytique pour modifier les biomolécules afin d'améliorer leur détection, leur séparation ou leur purification .

Étiquetage des peptides synthétiques

Ce composé est utilisé pour l'étiquetage des peptides synthétiques, ce qui aide à la détection à haut débit, ce qui est crucial dans les processus de protéomique et de découverte de médicaments .

Étiquetage fluorescent

En raison de son système π–π conjugué, il fonctionne comme un fluorophore hautement sensible et sélectif, ce qui le rend adapté à l'étiquetage fluorescent dans diverses applications biologiques .

Photoluminescence à l'état solide

Il présente des effets d'émission dépendants de la concentration spéciaux, qui sont explorés pour les propriétés et les applications de photoluminescence à l'état solide .

Récepteurs d'ions et colorants biologiques

Les dérivés de la coumarine comme la 7-(Diéthylamino)-4-(hydroxyméthyl)coumarine sont en plein essor comme récepteurs d'ions et colorants biologiques, utiles pour surveiller l'activité enzymatique et les événements biologiques complexes .

Surveillance pharmacologique et pharmacocinétique

Ces composés sont appliqués dans les cellules vivantes pour surveiller l'activité enzymatique en temps opportun, les événements biologiques complexes, ainsi que les propriétés pharmacologiques et pharmacocinétiques précises .

Activité anticoagulante

Les coumarines sont connues pour leur activité anticoagulante, certains dérivés étant des médicaments approuvés importants comme l'acénocoumarol et la warfarine .

Sondes fluorescentes pour la détection de biomolécules

Elles jouent un rôle clé dans l'étiquetage fluorescent des biomolécules, la détection des ions métalliques, la détection de la polarité du microenvironnement et la détection du pH .

Mécanisme D'action

Target of Action

The primary targets of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-(Diethylamino)-4-(hydroxymethyl)coumarin, are amines and proteins . This compound is used as a reagent for the derivatisation of these targets . It has also been used for labelling synthetic peptides for high-throughput detection .

Mode of Action

The interaction of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one with its targets involves derivatisation of amines and proteins . This process allows for the labelling of synthetic peptides, enabling their detection in high-throughput applications .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is the derivatisation of amines and proteins, allowing for the labelling of synthetic peptides . This enables high-throughput detection of these peptides .

Analyse Biochimique

Biochemical Properties

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Activité Biologique

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, commonly referred to as DEACM, is a synthetic compound belonging to the coumarin family. Its unique structure, characterized by a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position, contributes to its diverse biological activities. This article explores the biological activity of DEACM, focusing on its applications in fluorescence microscopy, drug development, and antioxidant properties, supported by relevant data tables and case studies.

- Molecular Formula : C₁₄H₁₇N₁O₃

- Molecular Weight : Approximately 247.29 g/mol

The compound's structure enhances its solubility and biological activity compared to other coumarins, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.

Biological Applications

1. Fluorescent Probes

DEACM is widely used as a fluorescent marker in biological research. Its ability to emit light upon excitation allows for high-sensitivity visualization of cellular processes. This property is particularly useful in tracking biomolecules within live cells .

2. Drug Development

The compound's properties make it valuable in pharmaceutical applications, particularly in targeting specific biological pathways. Its structural similarity to other biologically active coumarins suggests potential therapeutic effects, including anti-inflammatory and antitumor activities .

3. Antioxidant Activity

Research indicates that DEACM exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various coumarins, including DEACM. The results demonstrated that DEACM showed an IC50 value of approximately 36.05 μM in DPPH scavenging assays, indicating its potency compared to standard antioxidants like ascorbic acid .

Fluorescence Microscopy Applications

In a recent study, DEACM was utilized to visualize protein trafficking in living cells. The compound was covalently linked to antibodies, allowing researchers to track the movement of these biomolecules within cellular environments using fluorescence microscopy techniques .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Diethylamino-4-methylcoumarin | C₁₄H₁₇N₁O₂ | Methyl group instead of hydroxymethyl |

| 7-Hydroxycoumarin | C₉H₆O₃ | Lacks diethylamino group; known for fluorescence |

| Coumarin | C₉H₆O₂ | Basic structure; widely studied for various applications |

The unique combination of functional groups in DEACM enhances its solubility and biological activity compared to these similar compounds. Its dual role as both an antimicrobial agent and a fluorescent probe sets it apart from other coumarins .

Propriétés

IUPAC Name |

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSXNOCNJMJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561350 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-38-5 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.